Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-bromophenyl)vinyloxy)trimethylsilane: is an organosilicon compound that features a bromophenyl group attached to a vinyloxy group, which is further bonded to a trimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-bromophenyl)vinyloxy)trimethylsilane typically involves the reaction of 4-bromophenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of (1-(4-bromophenyl)vinyloxy)trimethylsilane follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (1-(4-bromophenyl)vinyloxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The vinyloxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include hydrocarbon derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(4-bromophenyl)vinyloxy)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of their interactions and functions .
Industry: In the industrial sector, (1-(4-bromophenyl)vinyloxy)trimethylsilane is used in the production of advanced materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of (1-(4-bromophenyl)vinyloxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group can undergo electrophilic substitution, while the vinyloxy group can participate in addition and oxidation reactions. The trimethylsilane moiety provides stability and enhances the compound’s reactivity in certain conditions .
Vergleich Mit ähnlichen Verbindungen
(1-tert-Butylvinyloxy)trimethylsilane: This compound has a tert-butyl group instead of a bromophenyl group, which affects its reactivity and applications.
Vinyloxy-trimethylsilane: Lacks the bromophenyl group, making it less versatile in certain synthetic applications.
Uniqueness: (1-(4-bromophenyl)vinyloxy)trimethylsilane is unique due to the presence of the bromophenyl group, which allows for a wide range of chemical modifications and applications. Its combination of functional groups makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
55991-66-7 |
---|---|
Molekularformel |
C11H15BrOSi |
Molekulargewicht |
271.22 g/mol |
IUPAC-Name |
1-(4-bromophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H15BrOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
QSSCXHOFPRYAHW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.